molecular formula C10H23NO2Si B11885987 Trimethylsilyl dipropylcarbamate CAS No. 89029-14-1

Trimethylsilyl dipropylcarbamate

Cat. No.: B11885987
CAS No.: 89029-14-1
M. Wt: 217.38 g/mol
InChI Key: VXCHUSCFLZBJCF-UHFFFAOYSA-N
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Description

Trimethylsilyl dipropylcarbamate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a dipropylcarbamate moiety. This compound is notable for its applications in organic synthesis, particularly as a protecting group for amines and alcohols. It is a colorless liquid with a distinct odor and is soluble in various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilyl dipropylcarbamate can be synthesized through the reaction of trimethylsilyl chloride with dipropylcarbamate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the desired product by neutralizing the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl dipropylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form dipropylcarbamate and trimethylsilanol.

    Oxidation and Reduction: While the compound itself is relatively stable, the trimethylsilyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as halides or nucleophiles can facilitate substitution reactions.

    Hydrolysis: Acidic or basic aqueous solutions are commonly used.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution: Products vary depending on the substituent introduced.

    Hydrolysis: Dipropylcarbamate and trimethylsilanol.

    Oxidation/Reduction: Modified trimethylsilyl derivatives.

Scientific Research Applications

Trimethylsilyl dipropylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a protecting group for amines and alcohols during multi-step organic syntheses.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.

    Industry: Utilized in the production of high-purity organosilicon compounds and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of trimethylsilyl dipropylcarbamate primarily involves the protection of functional groups. The trimethylsilyl group acts as a steric shield, preventing unwanted reactions at the protected site. This protection is reversible, allowing for the selective deprotection and subsequent functionalization of the target molecule.

Molecular Targets and Pathways: The compound interacts with nucleophilic sites on molecules, forming stable silyl ethers or carbamates. These interactions are crucial in synthetic pathways where selective protection and deprotection are required.

Comparison with Similar Compounds

    Trimethylsilyl chloride: Used for silylation reactions but lacks the carbamate functionality.

    Trimethylsilyl cyanide: Another silylating agent with different reactivity and applications.

    Trimethylsilyl trifluoromethanesulfonate: A strong silylating agent used in different contexts.

Uniqueness: Trimethylsilyl dipropylcarbamate is unique due to its dual functionality, combining the protective properties of the trimethylsilyl group with the reactivity of the carbamate moiety. This dual functionality makes it particularly valuable in complex synthetic routes where selective protection and deprotection are essential.

Properties

CAS No.

89029-14-1

Molecular Formula

C10H23NO2Si

Molecular Weight

217.38 g/mol

IUPAC Name

trimethylsilyl N,N-dipropylcarbamate

InChI

InChI=1S/C10H23NO2Si/c1-6-8-11(9-7-2)10(12)13-14(3,4)5/h6-9H2,1-5H3

InChI Key

VXCHUSCFLZBJCF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)O[Si](C)(C)C

Origin of Product

United States

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